molecular formula C26H25ClN4O4S B11363185 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11363185
M. Wt: 525.0 g/mol
InChI Key: PQQOAQGGHWDASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves the use of methanesulfonyl chloride in the presence of a base.

    Attachment of the aromatic and heterocyclic substituents: This can be done through various coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might offer specific advantages.

    Biological Studies: It can be used as a probe to study various biological processes, given its ability to interact with specific molecular targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{[(4-METHOXYPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-17-6-4-7-18(2)23(17)29-25(32)24-22(14-28-26(30-24)36(3,33)34)31(16-21-8-5-13-35-21)15-19-9-11-20(27)12-10-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

PQQOAQGGHWDASL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.